1,5-Diazabicyclo[4.3.0]nonane

Catalog No.
S642208
CAS No.
57672-23-8
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]nonane

CAS Number

57672-23-8

Product Name

1,5-Diazabicyclo[4.3.0]nonane

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2

InChI Key

IHGJZNUBLMAEGL-UHFFFAOYSA-N

SMILES

C1CC2NCCCN2C1

Canonical SMILES

C1CC2NCCCN2C1

1,5-diazabicyclo[4.3.0]nonane is an azabicycloalkane that consists of a hexahydropyrimidine ring fused with a cyclopentane ring at positions 2 and 3. It has a role as a metabolite.

1,5-Diazabicyclo[4.3.0]nonane (CAS 57672-23-8), commonly referred to as reduced DBN (RDBN) or octahydropyrrolo[1,2-a]pyrimidine, is a saturated bicyclic diamine featuring both a secondary and a tertiary nitrogen atom. In industrial and advanced materials procurement, it is primarily sourced as the critical synthetic precursor for non-ionic photolatent bases (PLBs), such as CGI-90. By providing a reactive secondary amine site, RDBN allows for the covalent attachment of photolabile protecting groups (e.g., benzyl or benzophenone derivatives). Upon UV irradiation, these protecting groups are cleaved, triggering an oxidation/elimination sequence that releases the superbase 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) [1]. This mechanism enables the formulation of highly stable, cure-on-demand adhesives, organic-inorganic hybrid coatings, and epoxy-thiol resins that require prolonged shelf life followed by rapid, room-temperature base-catalyzed crosslinking [2].

Formulators cannot substitute RDBN with the active superbase DBN (1,5-diazabicyclo[4.3.0]non-5-ene) during the synthesis of photolatent catalysts. DBN is a fully tertiary amidine lacking the secondary N-H bond required for the direct covalent attachment of photolabile protecting groups, making it impossible to form stable, neutral PLBs directly from the active base [1]. If DBN is instead added directly to a formulation, its extreme basicity causes spontaneous, premature crosslinking, completely destroying the pot life of 1-pack systems. Furthermore, substituting RDBN-derived neutral PLBs with traditional ionic ammonium carboxylate salts leads to poor solubility in organic resins and unacceptable shelf-life degradation due to equilibrium-driven amine leakage [2]. Consequently, RDBN is strictly required to synthesize neutral, highly soluble photolatent superbases that deliver true latency and a massive pKa jump upon UV exposure [1].

Enabling Massive pKa Jumps for True Cure-on-Demand Latency

The primary procurement value of RDBN lies in its ability to form neutral photolatent bases that provide extreme latency in the dark. When RDBN is converted into a photolatent base (PL-DBN), the latent molecule exhibits a relatively low basicity that does not trigger resin crosslinking. Upon UV irradiation, the photolabile group is cleaved, releasing the active DBN superbase and generating a dramatic pKa jump of approximately 4.5 to 6.0 units [1]. This allows formulations to maintain months of shelf life (pot life) in the dark, whereas the direct addition of the baseline comparator (active DBN) results in spontaneous curing within minutes at room temperature [1].

Evidence DimensionFormulation pot life and base strength (pKa jump)
Target Compound DataRDBN-derived PLB provides months of shelf life and a UV-triggered pKa jump of ~4.5 to 6.0 units.
Comparator Or BaselineDirect addition of active DBN (spontaneous room-temperature cure; zero pot life).
Quantified DifferenceExtension of pot life from minutes to months with on-demand superbase release.
Conditions1-pack UV-curable adhesive and coating formulations stored in the dark vs. UV-irradiated.

Procuring RDBN to synthesize PLBs allows manufacturers to produce stable 1-pack adhesives that only cure when actively illuminated, eliminating the waste associated with 2-pack systems.

Catalytic Enablement of Room-Temperature Epoxy-Thiol Curing

Epoxy-thiol (mercaptan) resins are highly valued for precision optics and electronics but traditionally require elevated thermal curing. Uncatalyzed or weakly catalyzed epoxy-thiol systems typically require temperatures of 80°C or higher to achieve full crosslinking, which can induce thermal stress in delicate components [1]. By utilizing an RDBN-derived photolatent base (such as CGI-90), the release of the DBN superbase effectively lowers the activation energy, enabling rapid curing at room temperature immediately following UV exposure [1]. Standard photolatent primary or secondary amines fail to provide the necessary basicity to drive this reaction efficiently at ambient temperatures.

Evidence DimensionRequired curing temperature for epoxy-thiol networks
Target Compound DataRoom temperature (approx. 20-25°C) post-UV exposure using RDBN-derived PLB.
Comparator Or BaselineUncatalyzed or weakly catalyzed baseline (requires ≥80°C).
Quantified DifferenceReduction of curing temperature by >50°C, preventing thermal damage.
ConditionsEpoxy resin polymerized with polythiol hardeners.

This enables the use of robust epoxy-thiol adhesives in the assembly of temperature-sensitive microelectronics and precision optics without compromising cure speed.

Concomitant Plural-Cure Catalysis in Organic-Inorganic Hybrids

Advanced coatings increasingly rely on plural-cure mechanisms, combining organic polymer networks with inorganic siloxane domains. RDBN-derived photolatent bases (e.g., CGI-90) have been quantitatively shown to concomitantly catalyze both Michael addition (between acrylates and acetoacetates) and sol-gel condensation (of alkoxysilanes) without mutual interference [1]. In model dual-cure formulations, the UV-triggered release of DBN from the RDBN precursor drives the system to a dry-hard state in approximately 3 to 4 hours at room temperature [1]. In contrast, isolated sol-gel systems relying on weaker catalysts or ambient moisture require up to 48 hours to achieve the same dry-hard state [1].

Evidence DimensionTime to reach dry-hard state in plural-cure coatings
Target Compound Data3 to 4 hours utilizing RDBN-derived CGI-90 photolatent base.
Comparator Or BaselineIsolated sol-gel condensation without superbase catalysis (~48 hours).
Quantified DifferenceAccelerates the drying and hardening process by over 90%.
ConditionsUV-irradiated coating containing acetoacetates, acrylates, and silane functional groups at room temperature.

This rapid plural-cure capability allows formulators to design high-performance, scratch-resistant hybrid coatings that meet industrial throughput requirements.

Synthesis of Non-Ionic Photolatent Bases (PLBs)

RDBN is the essential secondary-amine precursor for manufacturing neutral photolatent superbases (such as CGI-90 and PL-DBN). These are critical for formulators who require highly soluble, non-ionic catalysts that do not suffer from the phase separation or premature equilibrium leakage associated with ionic ammonium salts [1].

Cure-on-Demand 1-Pack Adhesives

By converting RDBN into a photolatent base, manufacturers can formulate 1-pack epoxy-thiol or polyurethane adhesives that remain stable in the dark for months but cure rapidly at room temperature upon UV irradiation, ideal for high-throughput electronic assembly [2].

Plural-Cure Organic-Inorganic Hybrid (OIH) Coatings

RDBN-derived catalysts are uniquely suited for advanced OIH coatings, as the released superbase can simultaneously drive Michael additions and sol-gel silane condensations, rapidly producing scratch-resistant, highly crosslinked networks[3].

XLogP3

0.6

Wikipedia

1,5-diazabicyclo[4.3.0]nonane

Dates

Last modified: 04-14-2024

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